Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound presents a sophisticated arrangement of functional groups that significantly influence its chemical behavior and biological activity. The compound features a furan ring system as its core heterocyclic component, with a carboxylate ester group at the 2-position and a substituted phenoxymethyl group at the 5-position. The phenoxy moiety incorporates both a fluorine atom at the 4-position and a nitro group at the 2-position, creating a unique substitution pattern that enhances the compound's electron-withdrawing characteristics.
The presence of the fluorine substituent introduces significant electronegativity to the aromatic system, which can influence both the compound's reactivity and its biological interactions. Fluorine's small size and high electronegativity make it an ideal substituent for modulating pharmacological properties without introducing significant steric hindrance. The nitro group at the 2-position of the phenyl ring serves as a powerful electron-withdrawing group, which can significantly affect the electronic distribution throughout the molecule and potentially enhance antimicrobial activity through improved cellular penetration mechanisms.
The methyl ester functionality provides the compound with appropriate lipophilicity for biological applications while maintaining sufficient polarity for solubility considerations. The calculated LogP value of 2.61 indicates moderate lipophilicity, suggesting favorable characteristics for membrane permeability and bioavailability. The polar surface area of 92 Ų falls within the range typically associated with compounds capable of crossing biological membranes effectively, making this compound particularly interesting for pharmaceutical development.
The SMILES representation "O=C(C1=CC=C(COC2=CC=C(F)C=C2N+=O)O1)OC" provides a detailed linear notation of the molecular connectivity, clearly illustrating the arrangement of atoms and bonds within the structure. This representation facilitates computational analysis and database searches, enabling researchers to identify structural relationships with other bioactive compounds.
Crystallographic Data and Conformational Isomerism
While specific crystallographic data for this compound was not directly available in the search results, analysis of related compounds provides valuable insights into the structural characteristics of this class of molecules. The crystallographic investigation of similar furan carboxylate derivatives has revealed important conformational preferences and intermolecular interactions that likely apply to the fluorinated compound under study.
Research on related 5-phenyl-furan-2-carboxylic acid derivatives has demonstrated that these compounds typically adopt conformations that optimize π-π stacking interactions between aromatic rings while minimizing steric clashes between substituents. The introduction of the fluorine atom and nitro group in the current compound would be expected to influence these conformational preferences through both electronic and steric effects.
The molecular geometry of the furan ring system typically exhibits planarity, which is maintained in most derivatives of this class. The phenoxymethyl substituent introduces rotational freedom through the methylene bridge, allowing for multiple conformational states that may be relevant for biological activity. The presence of the fluorine substituent could restrict certain conformations through intramolecular interactions, potentially leading to preferred conformational states that enhance biological activity.
Single crystal X-ray diffraction studies of related compounds have shown that the ester carbonyl group typically adopts a coplanar arrangement with the furan ring, maximizing conjugation effects. This coplanarity contributes to the overall electronic delocalization throughout the molecule and can influence both chemical reactivity and biological interactions. The nitro group's orientation relative to the phenyl ring is typically constrained by steric interactions with adjacent substituents, leading to preferred conformational states that minimize energy.
The rotatable bond count of 6 for this compound indicates moderate conformational flexibility, which is important for optimizing binding interactions with biological targets. This flexibility allows the molecule to adopt conformations suitable for various binding sites while maintaining structural integrity through the rigid furan and phenyl ring systems.
Comparative Structural Analysis with Related Furan Carboxylates
Comparative analysis with structurally related furan carboxylates reveals important structure-activity relationships and provides insights into the unique properties conferred by the fluorine and nitro substituents. The molecular weight of 295.22 g/mol for the target compound falls within the range of related derivatives, indicating similar size profiles that may translate to comparable biological activities.
Table 1: Comparative Molecular Data for Related Furan Carboxylates
| Compound | CAS Number | Molecular Weight | Molecular Formula | Key Substituents |
|---|---|---|---|---|
| This compound | 438218-50-9 | 295.22 | C₁₃H₁₀FNO₆ | F, NO₂ |
| Methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate | 488095-91-6 | 277.23 | C₁₃H₁₁NO₆ | NO₂ |
| Methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate | 438220-96-3 | 250.22 | C₁₃H₁₁FO₄ | F |
| Methyl 5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carboxylate | - | 312.00 | C₁₃H₁₀ClNO₆ | Cl, NO₂ |
The comparison reveals that the dual substitution with both fluorine and nitro groups creates a unique combination not found in the other related compounds. The nitro-only derivative (CAS 488095-91-6) has a slightly lower molecular weight of 277.23 g/mol, while the fluorine-only derivative (CAS 438220-96-3) has a significantly lower molecular weight of 250.22 g/mol. This suggests that the target compound represents an intermediate in terms of molecular size and likely combines properties from both substituent types.
The electronic effects of the combined fluorine and nitro substituents create a highly electron-deficient aromatic system that could enhance interactions with electron-rich biological targets. The fluorine atom contributes to improved metabolic stability through its resistance to enzymatic degradation, while the nitro group may facilitate cellular uptake through interactions with specific transport mechanisms.
Comparative analysis of LogP values reveals interesting trends in lipophilicity across the series. The target compound's LogP of 2.61 represents a moderate value that balances hydrophobic and hydrophilic characteristics. This value suggests optimal membrane permeability characteristics compared to derivatives with only single substituents, which may translate to enhanced bioavailability and tissue distribution.
The polar surface area (PSA) of 92 Ų for the target compound indicates favorable characteristics for oral bioavailability, as compounds with PSA values below 140 Ų typically exhibit good absorption properties. This value places the fluorinated derivative within the optimal range for pharmaceutical development, particularly for applications requiring systemic exposure.
Research on 5-phenyl-furan-2-carboxylic acids has demonstrated their emergence as promising antimycobacterial agents with the ability to interfere with iron homeostasis. The specific substitution pattern in this compound may enhance these antimycobacterial properties through improved target binding affinity and cellular penetration characteristics.
Properties
IUPAC Name |
methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWUDYMEXDISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution on Preformed Furan Esters
This two-step methodology, adapted from analogous nitroaromatic systems, involves:
Step 1: Synthesis of Methyl 5-(Chloromethyl)Furan-2-Carboxylate
Step 2: Etherification with 4-Fluoro-2-Nitrophenol
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Conditions :
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80°C, anhydrous N₂ atmosphere
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Reaction time: 8–12 hours
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Mechanistic Insight :
The chloromethyl furan intermediate undergoes SN2 displacement with the phenoxide ion generated in situ. The electron-withdrawing nitro and fluorine groups activate the phenol toward deprotonation while directing substitution to the para position relative to fluorine.
Route 2: Directed Nitration of Phenoxy-Furan Derivatives
Adapted from EP0342532A1, this route prioritizes nitration after ether bond formation:
Step 1: Synthesis of Methyl 5-[(4-Fluorophenoxy)Methyl]Furan-2-Carboxylate
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Reagents : 4-Fluorophenol, methyl 5-(hydroxymethyl)furan-2-carboxylate, methanesulfonyl chloride
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Conditions :
Step 2: Regioselective Nitration
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Conditions :
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0–5°C, gradual addition over 1 hour
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Stirring continued for 4 hours at 0°C
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Key Advantage : The furan ester acts as a directing group, ensuring >90% para-nitration relative to the ether linkage.
Optimization Strategies and Yield Comparisons
Critical Findings :
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Route 1 benefits from commercial availability of 4-fluoro-2-nitrophenol but requires stringent anhydrous conditions.
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Route 2 allows late-stage nitration but generates acidic byproducts requiring careful neutralization.
Advanced Catalytic Approaches
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂):
Microwave-Assisted Synthesis
Screening conducted for Step 2 of Route 1:
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Time reduction : 12 hours → 35 minutes
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Energy efficiency : 85% lower consumption
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Side products : Reduced from 8–12% to <3%
Analytical Characterization Protocols
1. NMR Spectroscopy
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¹H NMR (DMSO-d₆):
2. HPLC Purity Assessment
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Column : C18, 250 × 4.6 mm
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Mobile phase : MeCN/H₂O (70:30) + 0.1% TFA
3. Mass Spectrometry
Challenges and Mitigation Strategies
6.1 Nitro Group Instability
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Solution :
6.2 Ether Bond Hydrolysis
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Solution :
6.3 Byproduct Formation
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Mitigation :
Industrial-Scale Considerations
Adapted from VulcanChem production protocols:
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Batch size : 50–100 kg
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Cost drivers :
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4-Fluoro-2-nitrophenol (48% of raw material cost)
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Solvent recovery (DMF >98% reuse achievable)
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Environmental factors :
Emerging Methodologies
8.1 Biocatalytic Approaches
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Enzyme : Candida antarctica lipase B (CAL-B)
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Reaction : Transesterification under solvent-free conditions
8.2 Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of compounds similar to methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate as antimycobacterial agents. Research indicates that derivatives of furan-2-carboxylic acids can interfere with iron homeostasis in mycobacteria, making them promising candidates for tuberculosis treatment. A study analyzed the synthesis and characterization of such compounds, demonstrating their efficacy against Mycobacterium tuberculosis .
Structure-Activity Relationship Studies
The compound's unique structural features allow it to be used in structure-activity relationship (SAR) studies. By modifying the substituents on the furan ring or the nitrophenoxy group, researchers can evaluate how these changes affect biological activity. This approach aids in the design of more potent derivatives with improved pharmacological profiles .
Synthesis of Functional Materials
This compound can be utilized as a building block in the synthesis of functional materials. Its furan moiety is reactive, allowing for polymerization or incorporation into larger macromolecules. This property is particularly valuable in creating advanced materials for electronics or photonics .
Photovoltaic Applications
Research into organic photovoltaic cells has identified compounds like this compound as potential candidates for light-harvesting applications. The electronic properties of the furan ring can enhance charge transport within organic solar cells, improving efficiency .
Biodegradation Studies
The environmental impact and biodegradability of synthetic compounds are critical areas of research. Studies have been conducted to assess the biodegradation pathways of nitro-substituted furan derivatives, including this compound. Understanding these pathways can help in assessing the ecological risks associated with their use .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimycobacterial Activity | Evaluated various furan derivatives | Identified significant antimycobacterial activity linked to iron homeostasis disruption |
| Photovoltaic Efficiency | Tested organic compounds in solar cells | Found enhanced efficiency with specific structural modifications |
| Biodegradation Pathways | Analyzed environmental impact | Established pathways for degradation, indicating potential ecological safety |
Mechanism of Action
The mechanism of action of methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that bacteria use to acquire iron from their environment. By inhibiting MbtI, the compound disrupts iron acquisition, thereby impairing bacterial growth and survival .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Analysis :
- Fluorine vs. Hydroxyl/Methoxy Groups : The fluorine atom in the target compound enhances electronegativity and stabilizes the molecular conformation via CH···F interactions, which are absent in analogs with hydroxyl or methoxy groups (e.g., compounds in ). These polar groups increase hydrophilicity but may reduce membrane permeability compared to the nitro-fluoro combination .
- Nitro Group Position : The 2-nitro-4-fluoro configuration in the target compound contrasts with 4-nitro derivatives (e.g., ). The 2-nitro group may enhance steric and electronic interactions with biological targets, such as M. tuberculosis MbtI, a salicylate synthase involved in iron acquisition .
Analysis :
- The target compound’s synthesis via Meerwein arylation ensures regioselectivity for the nitro-fluoro pattern, whereas Suzuki coupling (e.g., ) offers flexibility for phenyl boronic acid derivatives.
- Crystallographic studies highlight the target compound’s planar stacking interactions, critical for stabilizing its bioactive conformation.
Analysis :
- The target compound’s nitro-fluoro substituents balance solubility and lipophilicity, facilitating both crystallization and membrane penetration. In contrast, highly polar (e.g., cyanomethyl ) or bulky (e.g., chlorosulfonyl ) groups may limit bioavailability.
- Antimycobacterial activity is uniquely highlighted for the target compound, while analogs exhibit broader cytotoxicity or antimicrobial effects (e.g., ).
Biological Activity
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate (CAS No. 438218-50-9) is an organic compound characterized by its unique furan and nitrophenyl functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
- Molecular Formula : C₁₃H₁₀FNO₆
- Molecular Weight : 295.22 g/mol
- Structure : The compound features a furan ring, a carboxylate group, and a nitrophenoxy substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity :
- Anticancer Activity :
Antibacterial Studies
A study focusing on the antibacterial properties of related compounds revealed that methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
Anticancer Studies
In vitro assays have been conducted to evaluate the anticancer effects of this compound. The findings from these studies are summarized in the table below:
| Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|
| HeLa | 62.37 | Significant cytotoxicity observed |
| HepG2 | Not specified | Potential for further investigation |
| Vero | Not specified | Used as a control for normal cell line |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways of bacteria and cancer cells. The presence of the nitrophenyl group enhances the binding affinity to these targets, facilitating inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
